molecular formula C21H30O3 B12295416 (7alpha)-Methyl Androstenedione 3-Ethylene Ketal

(7alpha)-Methyl Androstenedione 3-Ethylene Ketal

Cat. No.: B12295416
M. Wt: 330.5 g/mol
InChI Key: XNJSTNUYCHRSRZ-UHFFFAOYSA-N
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Description

(7alpha)-Methyl Androstenedione 3-Ethylene Ketal is a synthetic steroidal compound with the molecular formula C21H30O3 and a molecular weight of 330.46 g/mol . This compound is a derivative of androstenedione, a naturally occurring steroid hormone involved in the biosynthesis of testosterone and estrogen. The addition of the 3-ethylene ketal group provides unique chemical properties that make it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7alpha)-Methyl Androstenedione 3-Ethylene Ketal typically involves the reaction of androstenedione with ethylene glycol in the presence of an acid catalyst to form the ketal. One common method involves using pyridinium chlorochromate in dichloromethane at ambient temperature for about 2 hours . This reaction yields the desired ketal with high efficiency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(7alpha)-Methyl Androstenedione 3-Ethylene Ketal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketal back to the original androstenedione or other reduced forms.

    Substitution: The ketal group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.

Scientific Research Applications

(7alpha)-Methyl Androstenedione 3-Ethylene Ketal has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (7alpha)-Methyl Androstenedione 3-Ethylene Ketal involves its interaction with steroid hormone receptors and enzymes involved in steroid biosynthesis. The compound can modulate the activity of these receptors and enzymes, leading to changes in hormone levels and biological effects. The molecular targets include androgen and estrogen receptors, as well as enzymes such as aromatase and 5-alpha-reductase .

Comparison with Similar Compounds

Similar Compounds

    Androstenedione: The parent compound, involved in the biosynthesis of testosterone and estrogen.

    Testosterone: A primary male sex hormone with similar steroidal structure.

    Estradiol: A primary female sex hormone with a similar biosynthetic pathway.

Uniqueness

(7alpha)-Methyl Androstenedione 3-Ethylene Ketal is unique due to the presence of the 3-ethylene ketal group, which imparts distinct chemical properties and reactivity. This modification enhances its stability and allows for specific interactions with biological targets, making it valuable for research and industrial applications.

Properties

IUPAC Name

7,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13-11-14-12-21(23-9-10-24-21)8-6-15(14)16-5-7-20(2)17(19(13)16)3-4-18(20)22/h13,16-17,19H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJSTNUYCHRSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CCC3(C2)OCCO3)C4C1C5CCC(=O)C5(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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